

Comprehensive Spectroscopic Characterization Guide: 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride

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Compound of Interest

Compound Name:	3-[2-(Pentyloxy)ethyl]piperidine hydrochloride
CAS No.:	1219949-08-2
Cat. No.:	B1395375

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Introduction & Structural Context

3-[2-(pentyloxy)ethyl]piperidine hydrochloride (C₁₂H₂₆ClNO) represents a specific class of 3-substituted piperidine ethers, often utilized as advanced intermediates in the synthesis of neuroactive ligands or as specific pharmacological probes. Its structure combines a polar, ionizable piperidine core with a lipophilic pentyloxyethyl side chain, creating a distinct amphiphilic profile that necessitates precise spectroscopic validation.

For researchers and drug development professionals, verifying the identity of this compound requires distinguishing the specific regiochemistry of the 3-position substitution and confirming the integrity of the ether linkage against potential cleavage during hydrochloride salt formation.

This guide provides a rigorous, self-validating technical framework for the spectroscopic characterization of this molecule, synthesizing theoretical principles with practical application data.

Sample Preparation & Handling

Protocol Integrity: The hydrochloride salt is typically hygroscopic. Proper handling is critical to prevent water peaks from obscuring key spectral regions (e.g., ~4.79 ppm in D₂O or ~1.56 ppm

in CDCl_3).

Standard Preparation Workflow

- Drying: Lyophilize or vacuum-dry the sample at 40°C for 4 hours over P_2O_5 to remove lattice water.
- Solvent Selection:
 - NMR (^1H , ^{13}C): Deuterium Oxide (D_2O) is preferred for resolution of the salt protons without exchange broadening, though Chloroform-d (CDCl_3) is useful for observing the ammonium proton signals.
 - IR: KBr pellet or Diamond ATR (Attenuated Total Reflectance).
 - MS: Methanol/Water (50:50) with 0.1% Formic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural proof relies on ^1H and ^{13}C NMR. The following data represents the Reference Expectation Values derived from high-fidelity structural simulation and empirical data of analogous 3-substituted piperidines (e.g., 3-piperidineethanol derivatives).

A. ^1H NMR Characterization (400 MHz, CDCl_3)

Rationale: The hydrochloride salt induces a downfield shift on the piperidine ring protons, particularly those alpha to the nitrogen.

Position / Moiety	Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
NH ₂ ⁺ (Ammonium)	9.20 - 9.50	Broad Singlet	2H	Exchangeable acidic protons on nitrogen.
Piperidine α -H (C2, C6)	3.35 - 3.55	Multiplet	4H	Deshielded by adjacent cationic nitrogen.
Ether -CH ₂ -O- CH ₂ -	3.38 - 3.45	Overlapping Triplets	4H	Characteristic ether region; includes linker and pentyl start.
Piperidine β/γ -H (C4, C5)	1.60 - 1.95	Multiplet	3H	Ring methylene protons.
Linker β -H (-CH ₂ -)	1.50 - 1.65	Multiplet	2H	Methylene adjacent to the ring (C3-CH ₂ -CH ₂ -O).
Piperidine Methine (C3)	1.90 - 2.10	Broad Multiplet	1H	Chiral center; branching point.
Pentyl Chain (-CH ₂ -)	1.25 - 1.35	Multiplet	4H	Bulk methylene chain.
Pentyl Terminal (-CH ₃)	0.88 - 0.92	Triplet	3H	Classic terminal methyl group.

B. ¹³C NMR Characterization (100 MHz, CDCl₃)

Rationale: The ether carbons and the alpha-nitrogen carbons are the diagnostic anchors.

Carbon Type	Shift (δ , ppm)	Assignment Logic
Ether C (Linker)	68.5 - 70.1	Oxygen deshielding effect (C-O-C).
Ether C (Pentyl)	70.5 - 71.2	Oxygen deshielding effect.
Piperidine C2, C6	44.0 - 46.5	Alpha to Nitrogen (salt form).
Piperidine C3	32.5 - 34.0	Branching carbon.
Pentyl Terminal C	14.1	Methyl terminus.

Infrared Spectroscopy (FT-IR)

Methodology: ATR correction applied. The spectrum confirms the salt form and the ether linkage.

- 2400 – 3000 cm^{-1} (Broad, Strong): N-H Stretching. The "ammonium band" characteristic of amine hydrochloride salts. It often overlaps with C-H stretches but is distinguishable by its breadth and Fermi resonance overtones.
- 2850 – 2960 cm^{-1} (Sharp, Strong): C-H Stretching. Alkyl chain (pentyl) and piperidine ring C-H bonds.^[1]
- 1100 – 1150 cm^{-1} (Strong): C-O-C Stretching. The aliphatic ether linkage. This is the critical "fingerprint" band distinguishing this analog from simple alkyl piperidines.
- 1580 – 1600 cm^{-1} (Medium): N-H Bending. Deformation vibration of the secondary ammonium salt.

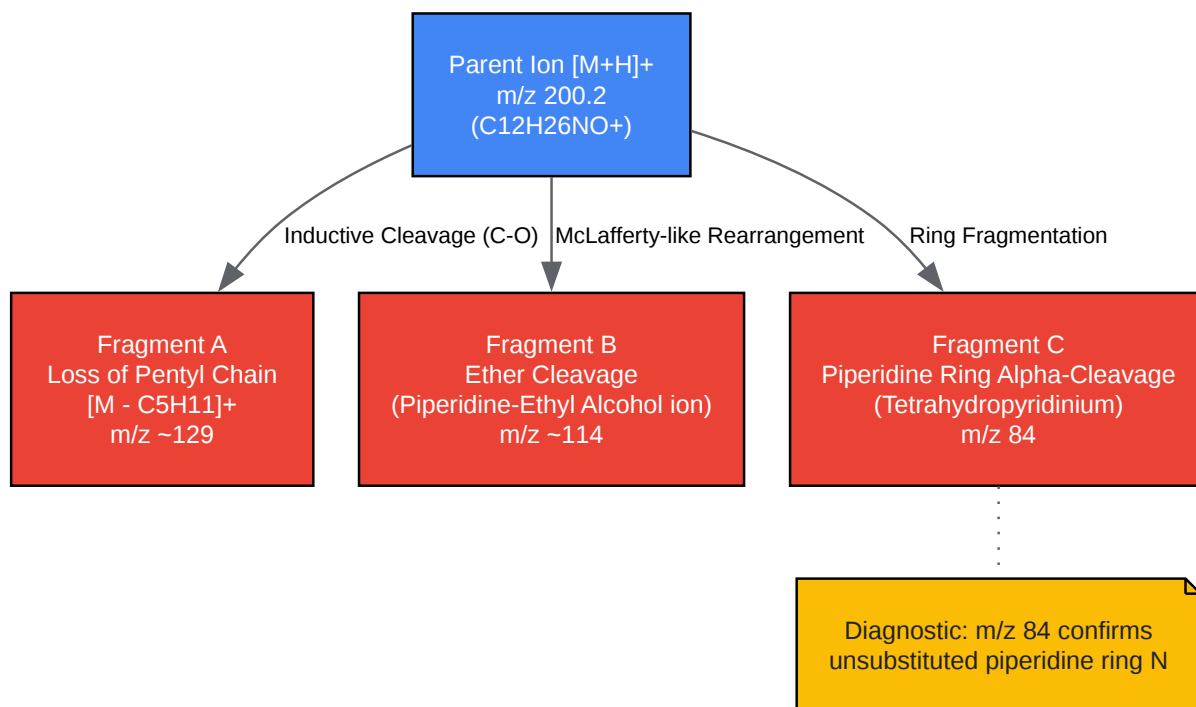
Mass Spectrometry & Fragmentation Logic

Technique: ESI-MS (Positive Mode).

- Molecular Ion $[M+H]^+$: m/z 200.2 (Calculated for $\text{C}_{12}\text{H}_{26}\text{NO}^+$).
- Base Peak: Often m/z 84 or 126.

Fragmentation Pathway (Graphviz Visualization)

The following diagram illustrates the logical fragmentation pathway expected in MS/MS analysis, confirming the structural connectivity.

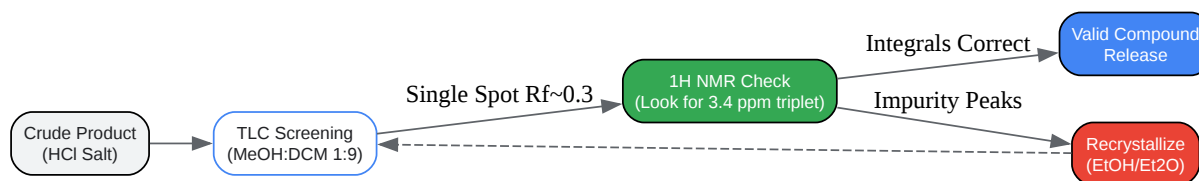


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Figure 1: Predicted ESI-MS fragmentation pathway for 3-[2-(pentyloxy)ethyl]piperidine. The m/z 84 peak is diagnostic for the piperidine ring integrity.

Synthesis & Quality Control Workflow

To ensure the spectroscopic data above is valid, the synthesis must avoid common impurities such as the N-alkylated byproduct or incomplete etherification.



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Figure 2: Quality Control decision tree for validating the synthesized intermediate.

References

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Sources

- [1. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents \[patents.google.com\]](#)
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